

# Spectroscopic Data for 5-Bromo-6-methylpyrazin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-6-methylpyrazin-2-amine** (CAS No: 74290-69-0).[1][2] Due to the limited availability of publicly accessible experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established principles of spectroscopy and data from analogous compounds. This guide is intended to support research and development activities by providing key analytical and structural information.

## Compound Overview

**5-Bromo-6-methylpyrazin-2-amine** is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, making its derivatives, such as the title compound, valuable intermediates in medicinal chemistry and drug discovery. The presence of a bromine atom, a methyl group, and an amine group on the pyrazine ring offers multiple sites for further chemical modification.

Molecular Structure:

Chemical Formula:  $C_5H_6BrN_3$ [1][3]

Molecular Weight: 188.03 g/mol [1]

# Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-6-methylpyrazin-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

<sup>1</sup>H NMR (Proton NMR) Data (Predicted in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Singlet	1H	Pyrazine ring C-H
~ 4.8 - 5.2	Broad Singlet	2H	-NH <sub>2</sub> (Amino)
~ 2.4 - 2.6	Singlet	3H	-CH <sub>3</sub> (Methyl)

<sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 155 - 158	C-2 (C-NH <sub>2</sub> )
~ 148 - 152	C-6 (C-CH <sub>3</sub> )
~ 138 - 142	C-3 (C-H)
~ 120 - 125	C-5 (C-Br)
~ 20 - 23	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy (Predicted)

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretch (asymmetric and symmetric) of primary amine
3100 - 3000	Weak	Aromatic C-H stretch
2980 - 2850	Weak	Aliphatic C-H stretch (-CH <sub>3</sub> )
1650 - 1600	Strong	N-H bend (scissoring) of primary amine
1580 - 1450	Medium to Strong	Aromatic C=C and C=N stretching
1380 - 1360	Medium	C-H bend of -CH <sub>3</sub>
1340 - 1250	Strong	Aromatic C-N stretch
700 - 600	Strong	C-Br stretch

## Mass Spectrometry (MS)

Experimental GC-MS Data[3]

m/z Value	Relative Intensity (%)	Assignment
187/189	~ 1:1 ratio	[M] <sup>+</sup> (Molecular ion with isotopic pattern for Br)
172/174	Variable	[M-CH <sub>3</sub> ] <sup>+</sup>
108	Variable	[M-Br] <sup>+</sup>
81	Variable	[C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data. The following are general protocols for acquiring the spectroscopic data.

## NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-6-methylpyrazin-2-amine** in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer.
  - Acquire a one-pulse  $^1\text{H}$  spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

**Procedure:**

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (GC-MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

**Procedure:**

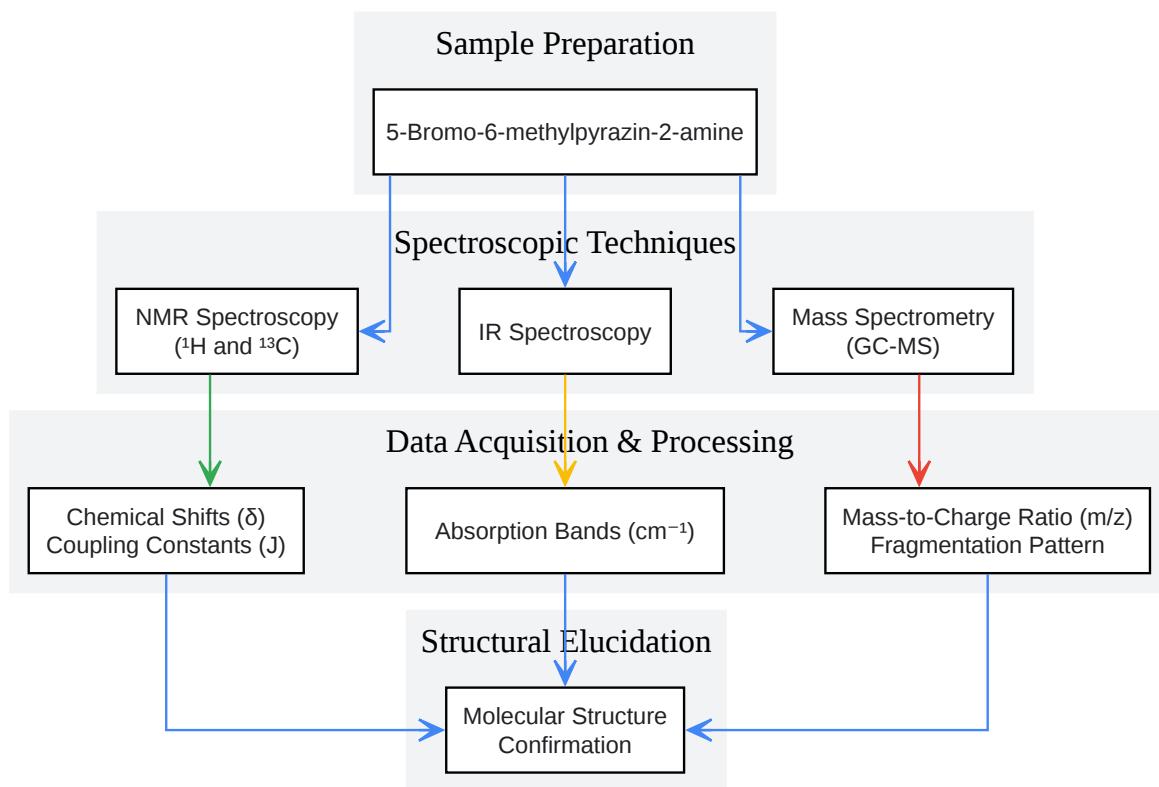
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared solution into the GC.

- The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).
- A typical temperature program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20 °C/min to a final temperature of 250-280 °C.
- MS Detection:
  - As the compound elutes from the GC column, it enters the mass spectrometer.
  - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
  - Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
  - A mass range of m/z 40-300 is typically scanned.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **5-Bromo-6-methylpyrazin-2-amine**. Extract the mass spectrum for that peak to observe the molecular ion and fragmentation pattern.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Bromo-6-methylpyrazin-2-amine**.



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General workflow for spectroscopic analysis.

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